2-phenyl-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide
CAS No.:
Cat. No.: VC11479618
Molecular Formula: C19H13N3OS
Molecular Weight: 331.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H13N3OS |
|---|---|
| Molecular Weight | 331.4 g/mol |
| IUPAC Name | 2-phenyl-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide |
| Standard InChI | InChI=1S/C19H13N3OS/c23-18(22-19-20-10-11-24-19)15-12-17(13-6-2-1-3-7-13)21-16-9-5-4-8-14(15)16/h1-12H,(H,20,22,23) |
| Standard InChI Key | XTWZGRKXEVQUKD-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC=CS4 |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC=CS4 |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound features a planar quinoline scaffold fused with a benzene ring, substituted at C2 with a phenyl group and at C4 with a carboxamide linkage to a 1,3-thiazol-2-yl sulfamoylphenyl group (Figure 1). Key structural attributes include:
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Quinoline core: Provides π-π stacking capability for biomolecular interactions.
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C2 phenyl group: Enhances hydrophobic interactions with protein binding pockets.
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Thiazole sulfamoyl carboxamide: Introduces hydrogen-bonding potential via sulfonamide (-SONH-) and carboxamide (-CONH-) groups .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 545.66 g/mol |
| 5.52 | |
| (pH 7.4) | 5.11 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 10 |
| Polar Surface Area | 92.427 Ų |
| Aqueous Solubility |
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be synthesized through a four-step sequence:
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Quinoline core formation: Conrad-Limpach cyclization of aniline derivatives with β-keto esters.
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C4 carboxylation: Oxidation of a 4-methylquinoline intermediate using KMnO/NaOH .
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C2 arylation: Suzuki-Miyaura coupling with phenylboronic acid using Pd(PPh) catalyst .
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Carboxamide conjugation: Reaction of 2-phenylquinoline-4-carbonyl chloride with 4-(1,3-thiazol-2-ylsulfamoyl)aniline .
Catalytic Optimization
Recent advances employ magnetic nanoparticle catalysts (e.g., FeO@SiO@(CH)-urea-thiazole sulfonic acid chloride) to improve reaction efficiency under solvent-free conditions. This method achieves yields >85% for analogous 2-arylquinoline-4-carboxylic acids at 80°C within 30 minutes, with catalyst recyclability up to 8 cycles .
Table 2: Comparative Synthesis Metrics for Quinoline-4-carboxamides
| Parameter | Conventional Method | Nanoparticle-Catalyzed Method |
|---|---|---|
| Reaction Time | 12–24 hours | 30–60 minutes |
| Yield | 60–75% | 82–89% |
| Temperature | 100–120°C | 80°C |
| Solvent | Toluene/Ethanol | Solvent-free |
| Catalyst Reusability | Not feasible | 8 cycles |
Biological Activity and Mechanistic Insights
Antimicrobial Activity
The thiazole sulfonamide moiety confers broad-spectrum effects:
Figure 2: Molecular Docking Pose in S. aureus DNA Gyrase
"The sulfamoyl group forms hydrogen bonds with Asp83 (2.1 Å) and Arg84 (2.4 Å), while the quinoline core stacks against Tyr109 via π-π interactions."
Pharmacokinetic and Toxicity Profiling
ADME Predictions
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Absorption: High Caco-2 permeability () due to moderate lipophilicity.
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Metabolism: Predominant CYP3A4-mediated oxidation of the thiazole ring.
Toxicity Alerts
Comparative Analysis with Clinical Candidates
Table 3: Benchmarking Against FDA-Approved Quinoline Drugs
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